molecular formula C9H10BrNO2 B5854366 2-(4-bromo-3-methylphenoxy)acetamide

2-(4-bromo-3-methylphenoxy)acetamide

Cat. No.: B5854366
M. Wt: 244.08 g/mol
InChI Key: LHITUYNQSLAXMZ-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylphenoxy)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. As part of the phenoxy acetamide class, this scaffold is recognized as a privileged structure in drug design, serving as a key intermediate for the synthesis of diverse biologically active molecules . Research into phenoxy acetamide derivatives has demonstrated a broad spectrum of potential pharmacological activities, including anti-cancer, anti-inflammatory, anti-mycobacterial, and anti-viral properties . The specific bromo-methyl substitution pattern on the phenoxy ring makes this compound a valuable precursor for further chemical exploration, such as in Suzuki cross-coupling reactions, allowing researchers to generate a library of analogs for structure-activity relationship (SAR) studies. Its primary research value lies in its utility as a building block for developing novel therapeutic agents, contributing to the fields of chemotherapy and targeted drug development . The compound must be characterized using standard analytical techniques, including NMR, LC-MS, and potentially X-ray diffraction, to confirm its structure and purity for research purposes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHITUYNQSLAXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methylphenoxy)acetamide typically involves the bromination of a precursor compound followed by an acetamidation reaction. One common method involves the bromination of 4-methylphenol to produce 4-bromo-3-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(4-bromo-3-methylphenoxy)acetic acid, which is subsequently converted to the acetamide derivative through reaction with ammonia or an amine .

Industrial Production Methods

Industrial production of 2-(4-bromo-3-methylphenoxy)acetamide may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient brominating agents, and catalysts to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-methylphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-bromo-3-methylphenoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenoxy)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Key Observations :

  • Substituent Effects : The position of bromine and methyl groups significantly influences reactivity and biological activity. For instance, meta-methyl/para-bromo substitution in the target compound contrasts with para-methyl/ortho-bromo in , altering electronic properties and steric hindrance.
  • Synthesis Efficiency : The target compound’s cyclization step yields 51–54% , lower than the 82% yield for compound 30, which uses simpler alkylamine coupling .
Pharmacological Activity Comparisons

The table below contrasts the biological activities of 2-(4-bromo-3-methylphenoxy)acetamide and analogs:

Compound Name Biological Activity Mechanism/Application Potency/IC₅₀ References
2-(4-Bromo-3-methylphenoxy)acetamide derivatives (4a–c) Antimicrobial (Gram-positive bacteria, fungi) Disruption of microbial cell membranes Moderate activity
2-(4-Chloro-3,5-dimethylphenoxy)acetic acid (602-UC) Synthetic auxin (plant growth regulation) Mimics indole-3-acetic acid (IAA) signaling EC₅₀: 0.1–1 µM
2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (13) 17β-HSD2 enzyme inhibition Competitive binding to steroid dehydrogenase IC₅₀: 0.8 µM
N-Butyl-2-(3-chloro-4-hydroxyphenyl)acetamide (15) 17β-HSD2 inhibition Hydrophobic interactions in enzyme active site IC₅₀: 5.2 µM
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) Antibacterial (Gram-positive) Inhibition of bacterial cell wall synthesis MIC: 6.25 µg/mL

Key Observations :

  • Diverse Applications : While the target compound exhibits antimicrobial effects, structurally related acetamides like 602-UC act as auxin agonists , and compound 13 inhibits steroid-metabolizing enzymes .
  • Substituent-Driven Activity : The addition of a phenethyl group in compound 13 enhances 17β-HSD2 inhibition (IC₅₀: 0.8 µM) compared to the N-butyl analog (IC₅₀: 5.2 µM), underscoring the role of aromatic interactions .
Physicochemical Property Comparisons
Compound Name Rf Value Optical Activity ([α]D) Molecular Weight (g/mol) LogP (Predicted)
2-(4-Bromo-3-methylphenoxy)acetamide 0.65 Not reported 228.09 ~2.8
Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (32) 0.65 [α]²²D = +61.1° (CHCl₃) 383.41 ~3.5
2-(4-Bromo-2-methylphenyl)acetamide N/A Not reported 228.09 ~2.6

Key Observations :

  • Chromatographic Behavior: Similar Rf values (0.65) for the target compound and compound 32 suggest comparable polarity despite differing functional groups (ester vs. thiazolidinone) .
  • Chirality : Compound 32’s optical activity ([α]D = +61.1°) reflects its stereogenic center, absent in the target compound .

Biological Activity

2-(4-bromo-3-methylphenoxy)acetamide is a compound that has garnered attention in various fields of biological research, particularly for its potential antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated aromatic ring and an acetamide functional group, which contribute to its biological activity. The presence of the bromine atom enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that 2-(4-bromo-3-methylphenoxy)acetamide exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antifungal Activity

The compound has also been evaluated for antifungal activity. In laboratory settings, it has demonstrated efficacy against common fungal pathogens. The exact mechanism remains under investigation but may involve interference with fungal cell wall synthesis or function.

Anticancer Properties

One of the most promising areas of research for 2-(4-bromo-3-methylphenoxy)acetamide is its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, such as A375 melanoma cells. The compound appears to exert its effects by modulating key signaling pathways involved in cell proliferation and survival.

The biological activity of 2-(4-bromo-3-methylphenoxy)acetamide is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, leading to reduced cell proliferation and increased apoptosis in cancer cells.
  • Receptor Binding : It may bind to specific receptors on the surface of cells, altering signal transduction pathways that regulate cell growth and survival.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting their integrity and function.

Case Studies

  • Anticancer Study : In a study involving A375 melanoma cells, treatment with 2-(4-bromo-3-methylphenoxy)acetamide resulted in a dose-dependent increase in apoptosis. Flow cytometry analysis revealed that the percentage of apoptotic cells rose from 4.3% in untreated controls to 61.4% at higher doses after 48 hours .
  • Antimicrobial Efficacy : A series of tests against bacterial strains showed that 2-(4-bromo-3-methylphenoxy)acetamide inhibited growth with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, depending on the strain tested.

Data Summary

Biological ActivityTest Organisms/Cell LinesObserved EffectsReference
AntimicrobialVarious bacteriaGrowth inhibition
AntifungalCommon fungal strainsGrowth inhibition
AnticancerA375 melanoma cellsInduced apoptosis

Q & A

Q. What are the key steps in synthesizing 2-(4-bromo-3-methylphenoxy)acetamide and its derivatives?

The synthesis typically involves:

  • Esterification : Reacting p-bromo-m-cresol with chloroacetamide in the presence of a weak base (e.g., K₂CO₃) to form 2-(4-bromo-3-methylphenoxy)acetate .
  • Hydrazination : Converting the ester intermediate to 2-(4-bromo-3-methylphenoxy)acetohydrazide .
  • Derivatization : Reacting the hydrazide with aromatic aldehydes to form Schiff bases, followed by cyclization with thioglycolic acid to generate thiazolidinone derivatives . Critical parameters include solvent choice (e.g., acetonitrile), reaction time (24 hours for esterification), and purification methods (e.g., vacuum filtration) .

Q. Which spectroscopic and analytical methods are most effective for characterizing 2-(4-bromo-3-methylphenoxy)acetamide?

  • NMR Spectroscopy : For structural elucidation of the acetamide backbone and substituents (e.g., bromo, methyl groups) .
  • FTIR : To confirm functional groups like amide (C=O stretch at ~1650 cm⁻¹) and ether (C-O-C stretch at ~1250 cm⁻¹) .
  • Single-crystal XRD : For resolving 3D molecular geometry and intermolecular interactions .
  • HPLC/GC-MS : To assess purity and quantify reaction yields .

Q. What are common reactivity patterns of 2-(4-bromo-3-methylphenoxy)acetamide in organic synthesis?

  • Nucleophilic substitution : The bromo group can undergo substitution with amines or thiols under polar aprotic solvents (e.g., DMF) .
  • Cyclization reactions : The acetamide moiety participates in forming heterocycles (e.g., thiazolidinones) via reactions with thioglycolic acid .
  • Oxidation/Reduction : The methylphenoxy group can be oxidized to carboxylic acids or reduced to alcohols, altering solubility and bioactivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of 2-(4-bromo-3-methylphenoxy)acetamide derivatives?

  • Solvent optimization : Use aprotic solvents (e.g., acetonitrile) to minimize side reactions .
  • Temperature control : Maintain room temperature for esterification to prevent decomposition of sensitive intermediates .
  • Catalyst screening : Test phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
  • Purification strategies : Employ column chromatography or recrystallization in ethanol/water mixtures to isolate high-purity products .

Q. How should researchers address contradictory data in reported biological activities of 2-(4-bromo-3-methylphenoxy)acetamide derivatives?

  • Orthogonal assays : Validate antimicrobial or anticancer activity using both in vitro (e.g., MIC assays) and cellular models (e.g., MTT assays) to rule out false positives .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing bromo with chloro) to identify critical pharmacophores .
  • Dose-response analysis : Ensure activity is concentration-dependent and not an artifact of cytotoxicity .

Q. What computational methods are suitable for predicting the interaction of 2-(4-bromo-3-methylphenoxy)acetamide with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., SARS-CoV-2 main protease) based on crystal structures .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to validate docking results .

Q. How can researchers design experiments to study the structure-activity relationship (SAR) of 2-(4-bromo-3-methylphenoxy)acetamide analogs?

  • Substituent variation : Synthesize derivatives with modified phenoxy (e.g., methoxy, nitro) or acetamide (e.g., trifluoroethyl) groups .
  • Bioisosteric replacement : Replace the bromo group with bioisosteres like CF₃ to enhance metabolic stability .
  • Pharmacophore mapping : Use X-ray crystallography or NMR to identify key binding motifs (e.g., hydrogen-bonding sites) .

Key Considerations for Researchers

  • Toxicity and compliance : Derivatives are strictly for in vitro use; FDA approval status must be verified for in vivo studies .
  • Data reproducibility : Replicate synthesis and bioassays across multiple labs to confirm findings .

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